molecular formula C9H10BrClFN B1382960 8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1445891-39-3

8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1382960
CAS No.: 1445891-39-3
M. Wt: 266.54 g/mol
InChI Key: CKZHJXCUFKLMPJ-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H9BrFN·HCl. It is a brominated and fluorinated derivative of tetrahydroisoquinoline, a compound known for its diverse biological and chemical properties

Scientific Research Applications

8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

  • Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

1,2,3,4-tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route is the bromination and fluorination of tetrahydroisoquinoline derivatives. The reaction conditions usually require the use of strong brominating agents, such as N-bromosuccinimide (NBS), and fluorinating agents, such as Selectfluor.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve nucleophiles such as halides or amines, with reaction conditions tailored to the specific reagents used.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Comparison with Similar Compounds

  • 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • 8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Uniqueness: 8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds. The presence of both bromine and fluorine atoms on the isoquinoline ring system can lead to distinct properties and applications.

Properties

IUPAC Name

8-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-8-1-2-9(11)6-3-4-12-5-7(6)8;/h1-2,12H,3-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZHJXCUFKLMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CC(=C21)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 3
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 4
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 5
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 6
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

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